2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Overview
Description
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine is an organic compound with the molecular formula C9H11ClF3NSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl and trimethylsilyl substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine typically involves the chlorination, trifluoromethylation, and trimethylsilylation of pyridine. One common method includes the following steps:
Chlorination: Pyridine is treated with chlorine gas under controlled conditions to introduce the chlorine substituent.
Trifluoromethylation: The chlorinated pyridine is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Trimethylsilylation: Finally, the trifluoromethylated pyridine is subjected to trimethylsilylation using trimethylsilyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Pyridines: Products from nucleophilic substitution.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.
Coupled Products: Products from coupling reactions.
Scientific Research Applications
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances lipophilicity and membrane permeability, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which confer distinct chemical properties.
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZYGMWAMEGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452687 | |
Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205444-18-4 | |
Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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